molecular formula C16H13N3O. HBr B600790 9-Oxo Epinastine Hydrochloride CAS No. 745761-19-7

9-Oxo Epinastine Hydrochloride

Cat. No.: B600790
CAS No.: 745761-19-7
M. Wt: 263.30 80.91
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Epinastine. Epinastine is a non-sedating ophthalmic antihistamine that antagonizes histamine H3 receptors and prevents the release of pro-inflammatory mediators from mast cells and eosinophils.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEUIRBHHWJTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745378
Record name 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141342-69-0
Record name 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspective of Its Scientific Identification

The scientific identification of 9-Oxo Epinastine (B1215162) Hydrochloride is intrinsically linked to the analytical characterization of epinastine. Its formal identification is marked by the assignment of the Chemical Abstracts Service (CAS) number 141342-69-0. scbt.comnih.gov This unique identifier is used globally to register chemical substances. The compound is also available under other salt forms, such as the hydrobromide (HBr) salt. veeprho.comaxios-research.com

While the precise date of its first synthesis or isolation is not detailed in the provided search results, its characterization as a key metabolite and impurity became essential with the development and regulatory oversight of epinastine. A 1998 study on epinastine's metabolism in human liver microsomes found that the parent drug is only poorly metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.gov The identification and synthesis of metabolites like 9-Oxo Epinastine Hydrochloride are critical steps in understanding the complete metabolic pathway of a drug, even for compounds with low metabolic rates. nih.gov

Synthetic Methodologies for Reference Material Generation

The creation of 9-Oxo Epinastine (B1215162) Hydrochloride primarily relies on the chemical transformation of Epinastine. This process requires controlled and specific reactions to ensure the correct placement of the oxo group and to maintain the integrity of the rest of the molecule.

Advanced Analytical Characterization Methodologies and Impurity Profiling

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of pharmaceutical molecules like 9-Oxo Epinastine (B1215162) Hydrochloride.

Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. In the analysis of 9-Oxo Epinastine Hydrochloride, with a molecular formula of C₁₆H₁₃N₃O and a molecular weight of 263.29 g/mol , MS/MS would provide critical information. fda.govnih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Putative Fragment Structure/Loss
264.11236.08Loss of CO (carbonyl group)
264.11208.09Further fragmentation of the azepine ring
264.11180.08Cleavage of the imidazole (B134444) ring

Note: This data is illustrative and based on general principles of mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules. Both ¹H and ¹³C NMR would be essential in confirming the structure of this compound.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 7-8 ppm), while the protons on the azepine and imidazole rings would have characteristic shifts.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone group would exhibit a characteristic downfield shift (around 180-200 ppm), which would be a key indicator of the "9-Oxo" modification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A prominent peak corresponding to the C=O stretching vibration of the ketone group would be anticipated around 1680-1700 cm⁻¹. Other significant peaks would include those for N-H stretching of the amine group (around 3300-3500 cm⁻¹) and C=N stretching of the imidazole ring (around 1600-1650 cm⁻¹). A patent for a crystalline form of the parent compound, epinastine hydrochloride, indicates infrared absorption at 1666 cm⁻¹, which is in the expected region for a carbonyl group. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The dibenzo[c,f]imidazo[1,5-a]azepine ring system in this compound would result in characteristic UV absorption maxima. While the specific λmax for this compound is not documented in the available literature, it would be expected to have a distinct UV profile that can be used for quantification and purity checks.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating impurities from the active pharmaceutical ingredient (API) and for quantifying their levels.

High-Performance Liquid Chromatography (HPLC) Method Development for Stability-Indicating Assays

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity and stability testing. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability under various stress conditions.

Developing a stability-indicating HPLC method for this compound would involve a systematic approach to optimize chromatographic parameters. Several studies on the parent compound, epinastine hydrochloride, provide a strong foundation for this development. hakon-art.comresearchgate.netresearchgate.net These studies typically employ a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). hakon-art.com Detection is commonly performed using a UV detector at a wavelength where the compound and its impurities have significant absorbance, such as 220 nm or 254 nm. hakon-art.comresearchgate.net

The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Exemplary HPLC Method Parameters for a Stability-Indicating Assay

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) hakon-art.com
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.5)
Flow Rate 1.0 mL/min
Detection UV at 220 nm researchgate.net
Injection Volume 10 µL
Column Temperature 30 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of trace-level impurities, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. The use of smaller particle size columns in UPLC results in faster analysis times and improved resolution.

The coupling of UPLC with MS/MS allows for the highly specific detection of this compound based on its mass-to-charge ratio and its characteristic fragment ions. This is particularly crucial for impurity profiling, where impurities may be present at very low concentrations and may co-elute with other components in the chromatogram. The development of a UPLC-MS/MS method would involve optimizing both the chromatographic separation and the mass spectrometric parameters to achieve the desired sensitivity and specificity for trace analysis.

Validation Parameters for Analytical Methods

The analytical methods used to quantify Epinastine and its impurities, including this compound, must be rigorously validated to ensure they are fit for purpose. Validation is performed according to ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate a method's reliability. ich.orgich.org High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net

Validation demonstrates that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision for the intended samples. ikev.org Key validation parameters for HPLC methods developed for Epinastine hydrochloride are summarized below.

ParameterDescriptionTypical Reported Values for Epinastine HCl Methods
SpecificityThe ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ich.orgMethod can effectively separate the drug from its degradation products and excipients. researchgate.netikev.org
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Linearity ranges of 2-200 µg/mL and 20-100 µg/mL have been reported. researchgate.net
AccuracyThe closeness of test results to the true value, often determined by percentage recovery studies. ikev.orgPercentage recoveries are typically in the range of 99.05% to 100.50%. researchgate.net
PrecisionThe degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It includes repeatability and intermediate precision. ich.orgLow relative standard deviation (RSD) values are required, demonstrating the method's reproducibility.
Detection Limit (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Demonstrates the sensitivity of the method to trace amounts of the analyte.
Quantitation Limit (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The LOQ for Epinastine in some methods is low enough for pharmacokinetic studies, though often higher than UPLC-MS/MS methods. nih.gov
RobustnessA measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgEvaluated by varying parameters like mobile phase composition, pH, flow rate, and column temperature. researchgate.net

Impurity Profiling and Related Substances Analysis in Epinastine Active Pharmaceutical Ingredient (API)

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the API. kymos.com For Epinastine, impurities can arise from the synthesis process, degradation of the drug substance over time, or interaction with other components. veeprho.com this compound is a known metabolite and a product of decomposition, making its identification and control essential. scbt.com

Several related substances and impurities of Epinastine have been identified and are controlled during quality assessment. These are typically monitored using HPLC and UPLC-MS/MS methods. veeprho.commdpi.com The characterization data for some of these known impurities are detailed below.

Impurity NameCAS NumberMolecular FormulaNotes
This compound141342-69-0 scbt.comC₁₆H₁₃N₃O · HCl o2hdiscovery.coA key metabolite and degradation product. scbt.com
Epinastine EP Impurity A (Dehydro Epinastine)706753-75-5 (base) synzeal.comhemarsh.comC₁₆H₁₃N₃ synzeal.comAlso referred to as 9,13b-Dehydro Epinastine. synzeal.com The hydrochloride salt is CAS 141342-70-3. hemarsh.com
Epinastine EP Impurity B (7-Bromo Epinastine)1217052-16-8 hemarsh.compharmaffiliates.comC₁₆H₁₄BrN₃ hemarsh.compharmaffiliates.comA process-related impurity.
7-Chloro Epinastine HydrochlorideN/A (Base CAS: 80012-45-9) C₁₆H₁₄ClN₃ · HClA process-related impurity. veeprho.com
Epinastine Related Compound A41218-84-2 (base) veeprho.comsynzeal.comC₁₅H₁₆N₂ synzeal.comAlso known as Epinastine Aminomethyl Impurity. synzeal.com

When an unknown peak appears in a chromatogram above the identification threshold (typically >0.1% as per ICH guidelines), a systematic process is required for its structural elucidation. kymos.com The modern strategy relies heavily on hyphenated mass spectrometry techniques. pharmtech.com

The general workflow is as follows:

Detection and Separation : The initial detection of an unknown impurity is typically done using a stability-indicating HPLC method with UV detection. kymos.comyoutube.com

Mass Determination : The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS), such as with Orbitrap or TOF analyzers, is employed to obtain a highly accurate mass measurement of the unknown impurity's molecular ion. pharmtech.com This accuracy allows for the confident determination of its elemental composition (molecular formula).

Structural Fragmentation (MS/MS) : To gain structural information, tandem mass spectrometry (LC-MS/MS) is performed. synthinkchemicals.com The molecular ion of the impurity is isolated and fragmented, and the resulting fragmentation pattern provides crucial clues about the molecule's structure, functional groups, and connectivity. youtube.comchromatographyonline.com This data can be compared to the fragmentation pattern of the parent drug (Epinastine) to identify where the modification has occurred.

Forced Degradation Studies : To proactively identify potential degradation products, forced degradation studies are conducted. The Epinastine API is subjected to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light. mdpi.comresearchgate.net The resulting degradation products are then analyzed, which can help confirm the identity of impurities found in stability samples.

Orthogonal Techniques : For definitive structural confirmation, especially for complex structures or to determine stereochemistry, an orthogonal approach is necessary. youtube.com This may involve isolating a sufficient quantity of the impurity using preparative HPLC and then analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy. youtube.com

This multi-technique, data-driven approach is essential for the comprehensive characterization of any unknown impurity, ensuring a complete profile of the Epinastine API and maintaining product quality and patient safety.

Scientific Relevance and Research Applications

Role as a Reference Standard in Pharmaceutical Quality Control and Development

9-Oxo Epinastine (B1215162) Hydrochloride serves as a critical reference standard in the pharmaceutical industry for the quality control and development of Epinastine-containing drug products. As a known impurity and potential degradation product, its availability in a highly purified form is essential for several analytical applications. tlcstandards.comalentris.org

Pharmaceutical regulatory bodies worldwide mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. The presence of impurities, even in trace amounts, can affect the safety and efficacy of a medication. Therefore, robust analytical methods are required to detect, identify, and quantify these impurities.

The development and validation of such stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), rely on the use of certified reference standards. synzeal.comsynzeal.com Researchers use the 9-Oxo Epinastine Hydrochloride standard to:

Confirm Identity: Verify the presence of this specific impurity in Epinastine samples by comparing analytical data (e.g., retention time in chromatography) with that of the certified standard.

Quantify Levels: Establish the exact concentration of the impurity in drug batches. This ensures that its levels remain below the safety thresholds established by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Validate Methods: Demonstrate the specificity, accuracy, and precision of analytical methods. A method is considered "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from its impurities or degradation products. isca.mehakon-art.com

The commercial availability of this compound from various chemical suppliers facilitates these essential quality control processes, ensuring that Epinastine medications meet the required standards for patient safety. tlcstandards.comalentris.orgfda.gov

Applications of this compound as a Reference Standard
ApplicationPurposeRelevant Analytical Technique
Identity ConfirmationTo confirm the presence of the 9-Oxo impurity in Epinastine API or drug product.HPLC, UPLC-MS/MS
Quantitative AnalysisTo measure the concentration of the impurity and ensure it is below safety limits.HPLC with UV detection
Method ValidationTo ensure an analytical method is specific, accurate, and reliable for impurity profiling.RP-HPLC
Quality Control (QC)Routine testing of commercial batches of Epinastine to ensure consistent quality.HPLC

Contribution to Understanding Drug Stability and Degradation Science

The study of this compound is integral to understanding the stability profile and degradation pathways of its parent drug, Epinastine Hydrochloride. Forced degradation studies, which involve subjecting a drug to harsh conditions like acid, base, oxidation, heat, and light, are a regulatory requirement and a fundamental part of drug development. hakon-art.comnih.gov These studies help to identify potential degradation products that could form during manufacturing, storage, or even administration.

Epinastine has been shown to degrade under various stress conditions, including alkaline hydrolysis, oxidation, and photolysis. isca.meresearchgate.netnih.gov For instance, studies have demonstrated that Epinastine is moderately sensitive to strong acidic and alkaline conditions and can degrade when exposed to oxidizing agents like hydrogen peroxide. hakon-art.commdpi.com One identified degradation pathway under alkaline conditions involves the opening of the imidazole (B134444) ring to form an amide group. mdpi.com

As an oxidized derivative, this compound is a likely product of oxidative degradation. By using its reference standard, analysts can:

Identify Degradation Products: Screen for and positively identify the formation of 9-Oxo Epinastine during stress testing.

Elucidate Degradation Pathways: Understanding the specific conditions that lead to the formation of 9-Oxo Epinastine helps to map the chemical breakdown of the parent drug. mdpi.com

Develop Stable Formulations: This knowledge allows formulation scientists to select appropriate excipients and packaging materials that minimize the formation of this and other impurities, thereby enhancing the shelf-life and stability of the final product.

The ability to track the formation of specific degradants like 9-Oxo Epinastine is crucial for developing robust and stable pharmaceutical formulations. isca.me

Summary of Forced Degradation Conditions for Epinastine Hydrochloride
Stress ConditionObservationPotential Degradation Product
Alkaline Hydrolysis (e.g., 0.1 N NaOH)Degradation observed, may involve opening of the imidazole ring. isca.memdpi.comEPI-DP1 (m/z 268.1) mdpi.com
Acidic Hydrolysis (e.g., 0.1 N HCl)Moderate sensitivity and degradation observed. hakon-art.commdpi.comUnspecified acidic degradants
Oxidation (e.g., 30% H2O2)Significant degradation observed. hakon-art.comOxidized derivatives such as 9-Oxo Epinastine
Photolytic Stress (UV/Vis Light)Lower stability observed in acidic (pH 3.0) solutions compared to neutral or alkaline solutions. researchgate.netnih.govPhotodegradation products
Thermal Stress (e.g., 60-80°C)Degradation observed under thermal stress. isca.mehakon-art.comThermal degradants

Implications for Environmental Fate and Transformation Studies (e.g., Micropollutant Abatement)

The increasing use of pharmaceuticals has led to their detection as micropollutants in aquatic environments, raising concerns about their potential ecological impact. researchgate.netnih.gov Antihistamines, including Epinastine, are among the active pharmaceutical ingredients that are not completely removed by conventional wastewater treatment processes and can be released into rivers and other surface waters. researchgate.net Research has confirmed the presence of Epinastine in urban rivers, highlighting its persistence in the environment. jst.go.jp

When a parent drug like Epinastine enters the environment, its transformation products can also be formed through biotic or abiotic processes such as hydrolysis or photolysis. These transformation products may have different properties, including persistence, mobility, and toxicity, compared to the parent compound.

The study of this compound is therefore relevant for comprehensive environmental risk assessments (ERAs). efpia.eu While specific research on the environmental fate of 9-Oxo Epinastine is limited, its role as a stable degradation product implies that it could also be present in the environment. A complete understanding of the environmental risk posed by Epinastine requires:

Monitoring: Developing analytical methods to detect not only Epinastine but also its major transformation products like 9-Oxo Epinastine in environmental samples (e.g., wastewater, river water).

Toxicity Testing: Evaluating the ecotoxicity of 9-Oxo Epinastine on various aquatic organisms (algae, invertebrates, fish) to determine if it poses a greater or lesser risk than the parent drug. nih.gov

Degradation Studies: Investigating the persistence and transformation of 9-Oxo Epinastine under environmentally relevant conditions to understand its ultimate fate.

Therefore, this compound is an important analyte for future environmental studies aimed at assessing the full ecological impact of Epinastine use and developing more effective micropollutant abatement strategies.

Use in In Vitro Drug Metabolism Studies to Elucidate Enzymatic Pathways

In vitro drug metabolism studies are essential during drug development to understand how the human body processes a new chemical entity. These studies help identify the metabolic pathways, the enzymes involved (such as the cytochrome P450 family), and the structure of the resulting metabolites. nih.gov

While Epinastine is reported to be poorly metabolized, with a significant portion of the drug excreted unchanged, some metabolic transformation does occur. nih.govscispace.comfda.gov In vitro studies using human liver microsomes have identified that the metabolism of Epinastine is mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, with a minor contribution from CYP2B6. nih.gov The formation of an oxidized product like 9-Oxo Epinastine is consistent with oxidative metabolism by these enzymes.

The availability of a this compound reference standard is critical for definitively elucidating these enzymatic pathways. In a typical in vitro metabolism experiment, researchers would:

Incubate the parent drug (Epinastine) with a biological system, such as human liver microsomes or recombinant CYP enzymes.

Analyze the resulting mixture using techniques like LC-MS/MS to separate and detect potential metabolites.

Compare the chromatographic and mass spectrometric properties of any detected metabolites with those of the this compound reference standard.

A match would confirm that 9-Oxo Epinastine is indeed a metabolite produced by the specific enzyme system being studied. This information is valuable for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.govnih.gov Although another metabolite, 9,13b-dehydroepinastine, has been identified in human plasma, the potential for other metabolic pathways, including the formation of 9-Oxo Epinastine, remains an important area of investigation. doi.orgnih.gov

Future Research Directions

Development of More Sensitive and Selective Analytical Methods

The detection and quantification of impurities like 9-Oxo Epinastine (B1215162) Hydrochloride are critical for ensuring the quality and stability of the parent drug, Epinastine Hydrochloride. While several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for Epinastine, future work is needed to specifically target the 9-Oxo derivative. researchgate.netisca.mehakon-art.comresearchgate.net

Existing methods have successfully separated Epinastine from its degradation products formed under various stress conditions. researchgate.net These methods typically employ a C18 column with detection at wavelengths around 220 nm or 254 nm. isca.mehakon-art.comresearchgate.net However, to achieve lower detection and quantification limits required for trace impurity analysis, more advanced techniques are necessary.

Future research should focus on:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique, which has been used to identify other Epinastine degradants, offers superior sensitivity and selectivity. mdpi.comnih.govnih.gov Developing a UPLC-MS/MS method would allow for the precise identification and quantification of 9-Oxo Epinastine Hydrochloride, even in complex matrices.

Reference Standard Synthesis: The development of a fully characterized and certified reference standard of this compound is paramount for the validation of any new analytical method. o2hdiscovery.co This standard is essential for accurate calibration and quantification.

Method Validation: Any new method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose, covering parameters such as linearity, accuracy, precision, specificity, and robustness.

In-depth Mechanistic Studies of its Formation under Varied Stress Conditions

Understanding the pathways through which this compound is formed is fundamental to preventing its presence in the final drug product. Forced degradation studies have shown that Epinastine Hydrochloride is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress. isca.mehakon-art.com

Studies indicate that Epinastine is moderately sensitive to strong acidic and strong alkaline conditions, with calculated half-lives (t0.5) of 16.72 hours in acid and 12.54 hours in 0.1 M NaOH. researchgate.netmdpi.com Significant degradation has also been observed under oxidative stress (using 30% H2O2) and thermal stress. isca.mehakon-art.com While one study identified a degradant from alkaline hydrolysis as resulting from the opening of the imidazole (B134444) ring mdpi.comresearchgate.net, the formation of a ketone at the 9-position strongly suggests an oxidative pathway.

To clarify the exact mechanisms, future research should involve:

Systematic Stress Testing: Performing degradation studies under a wider range of specific oxidative conditions (e.g., different oxidizing agents, catalysts, and light exposure) to pinpoint the key factors leading to the formation of the 9-Oxo derivative.

Isotopic Labeling Studies: Using isotopically labeled Epinastine (e.g., with ¹⁸O) can help trace the origin of the oxygen atom in the ketone group, confirming whether it comes from the solvent, atmosphere, or an oxidizing agent.

Degradation Product Profiling: Employing techniques like UPLC-MS/MS to create a comprehensive profile of all degradation products formed under each stress condition. nih.gov This can help to build a complete picture of the degradation pathways and understand the relationship between the formation of 9-Oxo Epinastine and other related substances.

Summary of Epinastine Hydrochloride Degradation Under Stress Conditions
Stress ConditionConditions AppliedObserved DegradationReference
Acid Hydrolysis1N HClDegradation observed hakon-art.com
Base Hydrolysis0.1N NaOHExtensive degradation isca.me
Oxidation30% H₂O₂Degradation observed hakon-art.com
Thermal Degradation80°CDegradation observed isca.me
PhotolysisUV light (254 nm & 366 nm)Stable isca.me

Advanced Computational Modeling for Predicting Reactivity and Stability

Computational chemistry offers powerful tools to predict the chemical behavior of molecules, providing insights that can guide experimental work. For a molecule with a complex tricyclic structure like Epinastine, computational modeling can predict sites susceptible to degradation and assess the stability of potential products. Indeed, modeling studies have been successfully performed on the core 11H-dibenz[b,e]azepine ring system, demonstrating the feasibility of this approach. nih.govmdpi.com

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of Epinastine and map its electrostatic potential. This can identify regions with high electron density that are prone to oxidative attack. DFT calculations can also model the reaction pathway for the oxidation at the 9-position, determining the activation energy and the thermodynamic stability of the 9-Oxo product compared to other potential oxidized derivatives. Similar DFT methods have been used to calculate the structure of related dibenzo[b,f]oxepine scaffolds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of both Epinastine and this compound in different solvent environments, providing insights into their relative stability.

Predictive Stability Modeling: By combining experimental data from forced degradation studies with Arrhenius kinetics, predictive models can be built to estimate the long-term stability of Epinastine and the rate of formation of this compound under various storage conditions.

Exploration of Structure-Activity Relationships within Oxidized Epinastine Derivatives in non-clinical contexts

The introduction of a polar ketone group at the 9-position of the Epinastine core could significantly alter its physicochemical properties and, consequently, its biological activity. The general structure-activity relationship (SAR) for H1 antihistamines highlights the importance of the diaryl system for receptor binding. firsthope.co.in Altering this core structure through oxidation could impact this interaction. One study on a different histamine (B1213489) receptor antagonist found that oxidation of its piperidine (B6355638) ring completely eliminated its receptor-blocking action, suggesting that oxidation can have a profound negative impact on activity. nih.gov

A key area for future non-clinical research is to explore the SAR of oxidized Epinastine derivatives to understand how such chemical modifications affect biological function. This would involve:

Synthesis of Analogs: Synthesizing a series of oxidized Epinastine derivatives, including this compound and other potential isomers.

In Vitro Biological Assays: Evaluating the synthesized compounds in non-clinical in vitro assays. This would primarily involve receptor binding assays to determine the affinity of the oxidized derivatives for the histamine H1 receptor compared to the parent Epinastine molecule.

Functional Assays: Performing cell-based functional assays to determine whether the oxidized derivatives act as agonists, antagonists, or have no effect at the H1 receptor.

Proposed Non-Clinical SAR Study for Oxidized Epinastine Derivatives
CompoundProposed ModificationAssayEndpoint
Epinastine HClParent Compound (Control)H1 Receptor Binding AssayBinding Affinity (Ki)
9-Oxo Epinastine HClOxidation at C9H1 Receptor Binding AssayBinding Affinity (Ki)
Other Oxidized IsomersOxidation at other positionsH1 Receptor Binding AssayBinding Affinity (Ki)
Epinastine HClParent Compound (Control)Functional Antagonism AssayPotency (IC₅₀)
9-Oxo Epinastine HClOxidation at C9Functional Antagonism AssayPotency (IC₅₀)

Novel Synthetic Routes for Improved Yields and Purity of Reference Materials

The availability of a high-purity reference standard for this compound is a prerequisite for nearly all the research directions outlined above. While the compound can be formed through degradation, this method is unsuitable for producing a pure standard. Therefore, the development of a targeted, efficient synthetic route is essential.

Research into the synthesis of related dibenzo[b,f]azepine and oxo-azepine structures provides a strong foundation for this work. mdpi.comlew.roresearchgate.net Future synthetic chemistry efforts should explore several strategies:

Controlled Oxidation of Epinastine: This approach involves the late-stage oxidation of Epinastine Hydrochloride using specific and mild oxidizing agents to selectively target the 9-position. Studies on the oxidation of similar N-substituted-dibenz(b,f)azepines could inform the choice of reagents and conditions. documentsdelivered.com This route requires careful control to avoid over-oxidation or the formation of other byproducts.

Multi-step Synthesis from Precursors: An alternative strategy involves a de novo synthesis where the 9-oxo functionality is introduced early on. This could involve the synthesis of a 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine precursor, followed by the construction of the fused imidazole ring. researchgate.net This approach may offer better control over regioselectivity and yield a cleaner final product.

Purification Techniques: Developing robust purification methods, such as preparative HPLC or recrystallization, will be crucial to ensure the final reference material achieves the high purity required for analytical and biological studies.

Q & A

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for its sensitivity (detection limit ≤1 ng/mL). For tissue samples, homogenize in pH 7.4 phosphate buffer, extract using solid-phase extraction (SPE) with C18 cartridges, and analyze with a mobile phase of acetonitrile:0.1% formic acid (70:30). Cross-validate with ELISA for IgE-induced histamine release studies .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is soluble in organic solvents (e.g., DMSO, ethanol; ~30 mg/mL) but has limited aqueous solubility (~10 mg/mL in PBS, pH 7.2). For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For in vivo studies, use saline-based formulations with sonication to enhance dispersion .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the dual H1 receptor antagonism and mast cell stabilization effects of this compound?

  • Methodological Answer :
  • H1 Receptor Binding : Use radioligand displacement assays with [³H]-pyrilamine in guinea pig cerebellar membranes. Calculate Ki values via Cheng-Prusoff equation .
  • Mast Cell Stabilization : Prime human CBMCs with IgE, challenge with anti-IgE, and measure histamine release via fluorometry. Compare inhibition rates to baseline (IC₅₀ typically ≤0.1 µg/mL) .
  • Data Integration : Apply multivariate analysis to resolve conflicting results (e.g., higher in vitro potency vs. lower in vivo efficacy due to pharmacokinetic factors).

Q. How can researchers address discrepancies between in vitro binding affinity (Ki) and in vivo efficacy (ID₅₀) for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration using LC-MS/MS. Adjust dosing regimens based on bioavailability (e.g., oral vs. topical).
  • Receptor Reserve Analysis : Perform Schild regression in isolated tissues (e.g., guinea pig ileum) to differentiate competitive vs. non-competitive antagonism .
  • Species-Specific Factors : Replicate assays in humanized models (e.g., transgenic mice expressing human H1 receptors) to bridge translational gaps .

Q. What strategies improve the sustained release of this compound in ocular formulations?

  • Methodological Answer :
  • Contact Lens Loading : Soak silicone hydrogel lenses in 0.5% drug solution (ethanol:PBS, 1:1) for 48 hours. Monitor cumulative release kinetics (e.g., 80% release within 6 hours for acute models; 50% sustained release over 12 hours for chronic use) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ≤200 nm) prepared by emulsion-diffusion. Optimize drug-polymer ratio (1:10 w/w) to achieve >90% encapsulation efficiency .

Q. How should researchers design combination therapy studies involving this compound and corticosteroids?

  • Methodological Answer :
  • Synergy Testing : Use checkerboard assays in allergic conjunctivitis models. Calculate fractional inhibitory concentration (FIC) indices; FIC <0.5 indicates synergy.
  • Safety Profiling : Monitor intraocular pressure (IOP) and corneal thickness in rabbits to rule out corticosteroid-induced side effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the adrenergic receptor cross-reactivity of this compound?

  • Methodological Answer :
  • Receptor Panels : Screen against α₁, α₂, and β-adrenergic receptors using CHO-K1 cells transfected with human receptors. Use [³H]-prazosin (α₁) and [³H]-yohimbine (α₂) to quantify binding (Ki >1 µM suggests minimal off-target effects) .
  • Functional Assays : Measure cAMP levels in HEK-293 cells to confirm lack of β-adrenergic agonism/antagonism .

Tables for Key Data

Parameter Value Reference
Aqueous Solubility (PBS, pH 7.2)10 mg/mL
H1 Receptor Ki (Guinea Pig)1.41–1.62 nM
Mast Cell Histamine Inhibition (IC₅₀)0.1 µg/mL
Ocular Release (Contact Lens)80% at 6 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo Epinastine Hydrochloride
Reactant of Route 2
9-Oxo Epinastine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.